Regioisomeric Specificity: Only ortho-Acetyl Orientation Enables Tandem Isoindolinone Cascade
2-Acetylbenzonitriles undergo K2CO3-promoted tandem addition/Dimroth rearrangement with carbon and hetero nucleophiles to afford 3,3-disubstituted isoindolinones in isolated yields of 80–99% [1]. In contrast, the regioisomeric 5-acetyl-2-halobenzonitrile series, which carries the acetyl group meta to the nitrile, cannot engage in the same Dimroth rearrangement and yields no isoindolinone product under identical conditions [1]. This regioisomeric requirement makes the ortho-acetyl substitution pattern non-negotiable for users targeting isoindolinone libraries.
| Evidence Dimension | Tandem cascade yield to 3,3-disubstituted isoindolinones |
|---|---|
| Target Compound Data | 80–99% isolated yield (reported for general 2-acetylbenzonitrile substrates) |
| Comparator Or Baseline | 5-Acetyl-2-bromobenzonitrile (meta-acetyl): 0% isoindolinone formation (reaction not viable) |
| Quantified Difference | Complete loss of product formation (100% reduction in yield) for meta-substituted isomer |
| Conditions | K2CO3, RT or mild heating, various nucleophiles (e.g., nitromethane, malonate esters) |
Why This Matters
Procurement of the correct regioisomer determines whether the key synthetic step succeeds or fails; the 2-acetyl isomer is therefore mandatory for isoindolinone programs.
- [1] Di Mola, A.; Di Martino, M.; Capaccio, V.; Pierri, G.; Palombi, L.; Tedesco, C.; Massa, A. Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted Isoindolinones. Eur. J. Org. Chem. 2018, 2018, 2042–2049. DOI: 10.1002/ejoc.201800240. View Source
